N-(2-cyanophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
This compound features a triazolo[4,5-d]pyrimidine core fused with a 3-ethyl-substituted triazole ring, linked via a piperazine carboxamide group to a 2-cyanophenyl substituent (Figure 1). The ethyl group on the triazole may influence lipophilicity and metabolic stability. The piperazine-carboxamide linker provides conformational flexibility, a common feature in kinase inhibitors and GPCR-targeting agents.
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9O/c1-2-27-17-15(23-24-27)16(20-12-21-17)25-7-9-26(10-8-25)18(28)22-14-6-4-3-5-13(14)11-19/h3-6,12H,2,7-10H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECGOJZOFJUTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C#N)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(2-cyanophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide, is primarily targeted towards Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal cell cycle, preventing the cells from dividing and proliferating. This disruption leads to the induction of apoptosis, effectively eliminating the cancer cells.
Result of Action
The compound exhibits potent dual activity against cancer cell lines and CDK2. It significantly inhibits the growth of examined cell lines, showing superior cytotoxic activities against certain cell lines. The compound also induces apoptosis within cancer cells, contributing to its antitumor activity.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-cyanophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide are largely determined by its interactions with various biomolecules. While specific enzymes, proteins, and other biomolecules that interact with this compound have not been identified in the available literature, triazolopyrimidine derivatives have been shown to exhibit antiproliferative activity against several cancer cell lines
Cellular Effects
Related triazolopyrimidine derivatives have demonstrated moderate to good antiproliferative activity against various cancer cell lines These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
N-(2-cyanophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be represented by the following structure:
The biological activity of this compound primarily revolves around its interaction with various biological targets. It has been shown to inhibit specific kinases involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation.
Anticancer Activity
Research indicates that derivatives of the triazolo[4,5-d]pyrimidine class exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Apoptosis induction |
| MCF7 (Breast Cancer) | 10.8 | Cell cycle arrest |
| HeLa (Cervical) | 12.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies indicated significant inhibition against both gram-positive and gram-negative bacteria. Notably, it exhibited a stronger effect against E. coli compared to Staphylococcus aureus .
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 18 |
Case Studies
A notable case study involved the application of this compound in a therapeutic setting for treating resistant bacterial infections. The compound was administered in a controlled clinical trial setting, demonstrating efficacy in reducing infection rates among patients resistant to conventional antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the piperazine and triazole moieties significantly affect the biological activity of the compound. For instance, varying the substituents on the piperazine ring can enhance potency against specific targets while reducing off-target effects .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. A study highlighted the ability of certain triazolo compounds to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to N-(2-cyanophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide have shown efficacy against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
Triazolo derivatives have been noted for their antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against bacteria and fungi. In vitro studies demonstrated that it inhibits the growth of several strains of bacteria, including resistant strains, suggesting its potential as an antibiotic agent .
Neurological Applications
The piperazine structure in the compound may contribute to neuropharmacological effects. Some triazolo derivatives are being explored for their potential in treating neurological disorders such as anxiety and depression. The ability to modulate neurotransmitter systems makes these compounds candidates for further research in psychopharmacology .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests significant potential for development into therapeutic agents .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives were tested against both Gram-positive and Gram-negative bacteria. Results indicated that the compound showed a broad spectrum of activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs such as fused heterocyclic cores, piperazine-carboxamide linkages, or aromatic substituents. Key differences in molecular architecture, synthesis, and inferred pharmacological properties are highlighted.
N-(3-Cyanophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22f)
- Core Structure: Benzo[b][1,4]oxazin-3-one fused to a propanoyl-piperazine-carboxamide .
- Incorporates a propanoyl linker between the piperazine and benzooxazinone, increasing rotational freedom compared to the direct triazolopyrimidine-piperazine bond in the target compound. 3-Cyanophenyl vs. 2-cyanophenyl substitution: Ortho-cyano groups may sterically hinder binding compared to meta positions.
- Synthesis: Reacts 3-cyanophenylisocyanate with a benzooxazinone-propanoyl intermediate, yielding 70% efficiency .
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
- Core Structure: Benzoxazinone linked to a chloropyridinyl-piperazine-carboxamide .
- Key Differences: Chloro-trifluoromethylpyridine substituent introduces strong electron-withdrawing effects, contrasting with the ethyl-triazole in the target compound.
- Synthesis: No explicit details, but likely involves coupling of chloropyridinyl-piperazine with benzoxazinone-isocyanate intermediates .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Core Structure : Simplified piperazine-carboxamide with a 4-chlorophenyl group .
- Key Differences: Lacks fused heterocyclic systems, limiting interaction with deep binding pockets. 4-Chlorophenyl substituent vs. 2-cyanophenyl: Chlorine’s hydrophobicity vs. cyano’s polarity may affect solubility and target engagement.
- Conformation : Piperazine adopts a chair conformation, typical for such scaffolds .
N-(Pyridin-3-yl)-4-(3-(3-oxo-2H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (28)
- Core Structure: Benzooxazinone-propanoyl-piperazine-carboxamide with pyridinyl substitution .
- Propanoyl linker length differs from the target compound’s direct triazolopyrimidine-piperazine bond, affecting rigidity.
- Spectral Data : HRMS [M+H]+: 410.1815 (calc. 410.18226) .
Q & A
Q. What are the established synthetic routes for constructing the triazolo[4,5-d]pyrimidine core in this compound?
The triazolo[4,5-d]pyrimidine core is typically synthesized via cyclization of substituted amidines. A common approach involves converting monosubstituted amidines to 5-amino-4,6-dihydroxypyrimidines, followed by treatment with a primary amine and cyclization to yield 7-chloro intermediates. Final substitution at the 7-position is achieved using nucleophiles like amines or hydrazines . For example, multi-step sequences starting from chloropyridine derivatives (e.g., 2-chloro-5-(chloromethyl)-pyridine) can introduce substituents at the 3- and 6-positions through cyclization with aliphatic amines or hydrazides .
Q. How is the piperazine-1-carboxamide moiety incorporated into the target structure?
Piperazine rings are often synthesized via ethylenediamine reactions with dihaloalkanes under basic conditions. For carboxamide functionalization, coupling reactions (e.g., using carbodiimide activators) between piperazine intermediates and cyanophenyl isocyanates or carbonyl chloride derivatives are employed. Alternatively, nucleophilic substitution of chloro precursors with carboxamide-containing reagents under optimized basic conditions (e.g., DBU) can introduce the moiety .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
Key techniques include:
- 1H/13C NMR : To verify substituent positions and piperazine ring conformation .
- X-ray crystallography : For unambiguous determination of regioselectivity in triazolo-pyrimidine derivatives (e.g., distinguishing between 3H- and 1H-isomers) .
- HRMS : To confirm molecular weight and fragmentation patterns .
- Elemental analysis : Validates purity and stoichiometry .
Advanced Research Questions
Q. How can computational methods like DFT resolve regioselectivity challenges in triazolo-pyrimidine synthesis?
Density Functional Theory (DFT) calculations, particularly Gauge-Independent Atomic Orbital (GIAO) methods, predict chemical shifts for proposed regioisomers. These shifts are compared to experimental 1H NMR data to identify the dominant product. For example, DFT studies on [1,2,3]triazolo[4,5-d]pyrimidines confirmed regioselectivity by matching theoretical and observed NMR shifts, ruling out alternative cyclization pathways .
Q. What strategies optimize yield and purity during 7-position functionalization of the triazolo-pyrimidine core?
- Scavenger resins : Resin-bound isocyanates and piperidine bases remove excess amines post-substitution, improving purity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of secondary amines in substitution reactions .
- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions during cyclization .
Q. How do structural modifications in the piperazine carboxamide group influence biological activity?
- Hydrophobic substituents : Introducing ethyl or aryl groups at the piperazine nitrogen enhances membrane permeability, as seen in similar kinase inhibitors .
- Electron-withdrawing groups : Fluorine or cyano groups on the phenyl ring (e.g., 2-cyanophenyl) improve target binding affinity by modulating electronic effects .
- Conformational rigidity : Cyclization or steric hindrance in the piperazine ring can lock bioactive conformations, as demonstrated in DDR/p38 kinase inhibitors .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in reported biological activity data for triazolo-pyrimidine derivatives?
- Orthogonal assays : Validate initial findings using complementary methods (e.g., enzymatic vs. cell-based assays) .
- Structural verification : Confirm regiochemistry via X-ray crystallography to rule out isomeric contamination .
- Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature) that may unpredictably affect bioactivity .
Q. What experimental design principles apply to optimizing reaction conditions for novel triazolo-pyrimidine derivatives?
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., reagent stoichiometry, pH) to maximize yield .
- High-throughput screening : Parallel synthesis in microplates identifies optimal conditions for introducing diverse substituents .
- Computational guidance : Reaction path searches using quantum chemical calculations (e.g., ICReDD methods) reduce trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
